4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine
Description
4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine (hereafter referred to as C106 ligand) is a π-conjugated bipyridine derivative widely used as a ligand in ruthenium(II) sensitizers for dye-sensitized solar cells (DSSCs) . Its structure features two thiophene rings substituted with hexylthio (-S-C₆H₁₃) groups at the 5-position, linked symmetrically to the 4,4' positions of a bipyridine core. This design enhances electron delocalization, interfacial charge transfer, and solubility in organic solvents, critical for DSSC performance .
Properties
IUPAC Name |
4-(5-hexylsulfanylthiophen-2-yl)-2-[4-(5-hexylsulfanylthiophen-2-yl)pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2S4/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNHCHNTHIFIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine typically involves the coupling of 2,2’-bipyridine with thiophene derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where 5-(hexylthio)thiophene is reacted with a suitable bipyridine precursor under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and tert-butyl alcohol in a specific volume ratio .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene rings or the bipyridine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the bipyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or bipyridine rings.
Scientific Research Applications
Material Science and Organic Electronics
Conductive Polymers and Organic Semiconductors
- The compound is utilized in the development of organic semiconductors due to its ability to facilitate charge transport. Its structure allows for effective π-π stacking interactions, enhancing conductivity.
- Research indicates that incorporating 4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine into polymer matrices can improve the electronic properties of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Dye-Sensitized Solar Cells (DSSCs)
- This compound has been employed as a sensitizer in dye-sensitized solar cells. Studies have shown that it can achieve power conversion efficiencies ranging from 11.7% to 12.1% under simulated sunlight conditions (AM 1.5G) .
- The hexylthio groups enhance solubility and stability in the electrolyte environment of DSSCs, making it a promising candidate for high-efficiency solar energy applications.
Photovoltaic Applications
High-Efficiency Solar Cells
- The incorporation of this compound in photovoltaic devices has been linked to improved charge separation and reduced recombination losses .
- Its unique molecular structure facilitates better light absorption and electron injection into the conduction band of semiconductor materials used in solar cells.
Case Study: Performance Analysis
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 11.7% - 12.1% |
| Light Source | AM 1.5G simulated sunlight |
| Application | Dye-sensitized solar cells |
Coordination Chemistry
Metal Complexes
- The compound can form stable complexes with transition metals, which are useful in catalysis and sensing applications. Its bipyridine moiety acts as a bidentate ligand, allowing for coordination with various metal ions .
- Research has indicated that these metal complexes exhibit interesting photophysical properties that can be exploited in photonic devices.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Enhanced Stability : Investigating modifications to improve thermal and photostability for long-term applications in solar cells.
- Hybrid Systems : Exploring its use in hybrid organic-inorganic systems to further enhance efficiency in energy conversion technologies.
- Biological Applications : Potential studies on its biocompatibility and use in bio-sensing or drug delivery systems.
Mechanism of Action
The mechanism by which 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine exerts its effects is largely dependent on its role as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. The hexylthio groups enhance its electron-donating properties, facilitating electron transfer processes in catalytic and photovoltaic applications .
Comparison with Similar Compounds
4,4′-Bis((3-hexylthiophen-2-yl)ethynyl)-2,2′-bipyridine (L1)
- Structural Difference : L1 incorporates an ethynyl (-C≡C-) spacer between the bipyridine and thiophene units, unlike the direct linkage in the C106 ligand .
- Electronic Properties :
- The ethynyl group in L1 extends π-conjugation, resulting in greater delocalization of frontier molecular orbitals (HOMO/LUMO) and elevated energy levels compared to the C106 ligand .
- Optoelectronic Impact : Ru complexes with L1 exhibit broader absorption spectra but may suffer from reduced stability due to triple-bond susceptibility .
- Application : L1-based dyes show higher short-circuit current densities ($J_{sc}$) but lower fill factors ($FF$) than C106-based dyes due to recombination losses .
| Property | C106 Ligand | L1 |
|---|---|---|
| Conjugation Length | Moderate | Extended |
| HOMO-LUMO Gap | ~2.3 eV | ~2.1 eV |
| Solubility | High (hexylthio) | Moderate (ethynyl) |
4,4′-Bis(5-hexylthiophen-2-yl)-2,2′-bipyridine (L2)
4,4′-Bis(6-hexyl-4,4-dihexylcyclopenta-dithiophen-2-yl)-2,2′-bipyridine (31)
5,5′-Bis(4-octylthiophen-2-yl)-2,2′-bipyridine
- Structural Difference : Thiophene units are attached at the 5,5' positions of bipyridine, unlike the 4,4' substitution in C106 .
- Impact :
Key Research Findings
Electrochemical Stability
Device Performance
- C106-based DSSCs : Achieve >11% efficiency under AM1.5G conditions, outperforming L1 (~9%) and L2 (~8%) due to balanced charge transport and reduced recombination .
- Incident Photon-to-Current Efficiency (IPCE) : C106 exhibits a broad response (400–800 nm), surpassing analogues with narrower absorption .
Biological Activity
4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine is a complex organic compound with significant potential in various scientific fields, particularly in chemistry and biology. Its unique structural properties lend it to applications in optoelectronic devices and as a ligand in coordination chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies.
- Chemical Formula : CHNS
- CAS Number : 1146182-96-8
- Molecular Structure : The compound features a bipyridine core linked to thiophene rings with hexylthio substituents, enhancing its hydrophobicity and electron-donating ability.
The biological activity of this compound can be understood through its interactions at the molecular level:
- Target of Action : Similar compounds have been utilized in photocatalytic applications and as ligands for metal complexes.
- Mode of Action : The compound acts as an electron-output site due to its strong electron-withdrawing ability, facilitating processes such as photocatalytic hydrogen evolution from water splitting.
- Biochemical Pathways : It has been noted for high photocatalytic activities under visible-light illumination, demonstrating potential in energy conversion applications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Anticancer Potential :
- A study highlighted the structural similarities between this compound and other anticancer agents. It is hypothesized that the compound may inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .
- In vitro studies on similar compounds suggest they induce apoptosis in cancer cells through mitochondrial pathways and exhibit potent cytotoxicity against various cancer cell lines .
-
Enzyme Mimicry :
- The compound's ability to form complexes with transition metals makes it a candidate for studying metalloproteins and enzyme mimics. This property is crucial for developing new therapeutic agents targeting specific biological pathways.
- Photocatalytic Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights applicable to this compound:
Q & A
Q. Conflicting NMR assignments for thiophene protons: What analytical approaches clarify this?
- Resolution : 2D NMR (COSY, HSQC) resolves overlapping signals. For example, thiophene β-protons (δ 7.2–7.4 ppm) show coupling constants (J = 3–5 Hz) distinct from bipyridine protons (J = 8–9 Hz). Variable-temperature NMR (−40°C) reduces rotational broadening in hexyl chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
